molecular formula C10H15NO B15207265 1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole

1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole

Cat. No.: B15207265
M. Wt: 165.23 g/mol
InChI Key: GGGCTBFZNBNLHF-UHFFFAOYSA-N
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Description

1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrole with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as sodium hydride in dimethyl sulfoxide (DMSO) at ambient temperature . Another method includes the use of palladium-catalyzed coupling reactions under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium hydride in DMSO for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of tetrahydropyran-substituted pyrrolidines.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-(tetrahydro-2H-pyran-4-yl)-1H-pyrrole
  • 1-Methyl-2-(tetrahydro-2H-pyran-3-yl)-1H-pyrrole
  • 1-Methyl-2-(tetrahydro-2H-pyran-5-yl)-1H-pyrrole

Uniqueness

1-Methyl-2-(tetrahydro-2H-pyran-2-yl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s tetrahydropyran moiety at the 2-position of the pyrrole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-methyl-2-(oxan-2-yl)pyrrole

InChI

InChI=1S/C10H15NO/c1-11-7-4-5-9(11)10-6-2-3-8-12-10/h4-5,7,10H,2-3,6,8H2,1H3

InChI Key

GGGCTBFZNBNLHF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2CCCCO2

Origin of Product

United States

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